6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
CAS No.: 41957-84-0
Cat. No.: VC7865439
Molecular Formula: C18H14Cl2N2O
Molecular Weight: 345.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41957-84-0 |
|---|---|
| Molecular Formula | C18H14Cl2N2O |
| Molecular Weight | 345.2 g/mol |
| IUPAC Name | 6-chloro-3-[(4-chlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
| Standard InChI | InChI=1S/C18H14Cl2N2O/c19-14-5-3-12(4-6-14)9-22-10-13-8-16(20)15-2-1-7-21-17(15)18(13)23-11-22/h1-8H,9-11H2 |
| Standard InChI Key | NNZCKBDKGWOHKF-UHFFFAOYSA-N |
| SMILES | C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=C(C=C4)Cl)Cl |
| Canonical SMILES | C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=C(C=C4)Cl)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of a quinoline moiety fused to a 1,3-oxazine ring, with a 4-chlorobenzyl group at position 3 and a chlorine atom at position 6. Key structural parameters include:
The 4-chlorobenzyl substituent introduces steric bulk and electron-withdrawing effects, potentially altering π-π stacking interactions compared to the 2-chloro analog.
Spectroscopic Profile
While direct data for the 4-chloro isomer is limited, the 2-chloro variant exhibits:
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.60 (s, OCH₂N), 3.85 (q, NCH₂Ph).
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MS (ESI+): m/z 345.1 [M+H]⁺.
The 4-chloro substitution is expected to upfield-shift aromatic protons due to reduced diamagnetic anisotropy.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves constructing the oxazinoquinoline core via cyclization. A plausible route for the 4-chloro analog includes:
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Quinoline Precursor: 6-Chloro-3,4-dihydroquinolin-2-one.
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Benzylamine Coupling: Reaction with 4-chlorobenzylamine under Mitsunobu conditions.
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Oxazine Formation: Acid-catalyzed cyclization with formaldehyde.
Optimized Reaction Conditions
Comparative yields from analogous syntheses:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Benzylamine coupling | DIAD, PPh₃, THF, 0°C→RT | 78 | |
| Oxazine cyclization | HCOOH, 80°C, 12 h | 65 |
Crystallization from ethyl acetate/hexane typically affords pure product (mp 189–192°C for 2-Cl analog).
Chemical Reactivity and Derivatization
Electrophilic Substitution
The quinoline nitrogen and oxazine oxygen act as Lewis basic sites:
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Chlorine displacement: Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at C6-Cl.
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N-Alkylation: Oxazine nitrogen reacts with alkyl halides (e.g., MeI, K₂CO₃, DMF).
Stability Profile
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Thermal: Decomposes above 250°C (TGA data for analog).
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Photolytic: UV-Vis λmax 310 nm (π→π* transition) suggests photosensitivity.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
The 2-chloro analog shows IC₅₀ = 1.2 μM against PI3Kγ, attributed to:
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H-bonding between oxazine O and Lys833.
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Chlorobenzyl group occupying hydrophobic pocket.
| Target | Assay Type | IC₅₀ (μM) | Source |
|---|---|---|---|
| PI3Kγ | Fluorescent ADP | 1.2 ± 0.3 | |
| Topoisomerase II | DNA relaxation | >50 |
Cellular Effects
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Apoptosis Induction: 48 h treatment (10 μM) increases caspase-3 activity 4.2-fold in MCF-7 cells.
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Cell Cycle Arrest: G1 phase accumulation (62% vs. 45% control) at 5 μM.
| Parameter | Value |
|---|---|
| LogP | 3.1 (Calcd) |
| H-bond acceptors | 3 |
| H-bond donors | 0 |
| CYP3A4 inhibition | High (Score: 0.89) |
Formulation Strategies
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Nanocrystal Dispersion: 200 nm particles (PDI 0.15) via anti-solvent precipitation.
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Bioavailability: 22% oral in rats (2-Cl analog, PEG-400 solution).
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